molecular formula C28H27FN4O3 B2723331 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate CAS No. 1251691-63-0

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate

Cat. No.: B2723331
CAS No.: 1251691-63-0
M. Wt: 486.547
InChI Key: ZIGDJOXISMBYSX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with chloro and fluoro groups on the phenyl ring, and an amino group linked to a pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 4-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinyl ring.

    Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with 3-chloro-4-fluoroaniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the aminopyrimidinyl intermediate with 3-chloro-4-fluorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate shares structural similarities with other benzamide derivatives and pyrimidinyl compounds.

Uniqueness

  • The unique combination of chloro, fluoro, and pyrimidinyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • This compound analogs with different substituents on the phenyl or pyrimidinyl rings.

Properties

IUPAC Name

methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-36-27(35)21-11-12-22-24(19-21)30-28(33(26(22)34)14-13-20-7-3-2-4-8-20)32-17-15-31(16-18-32)25-10-6-5-9-23(25)29/h2-12,19H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGDJOXISMBYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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